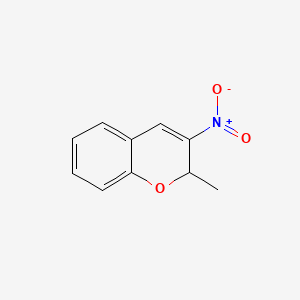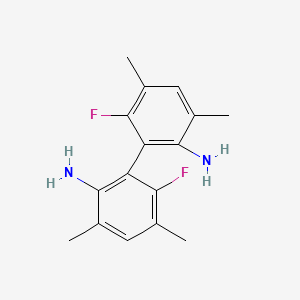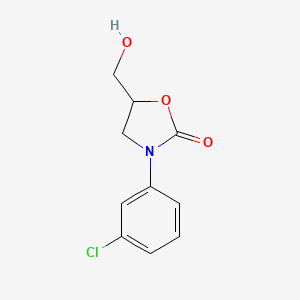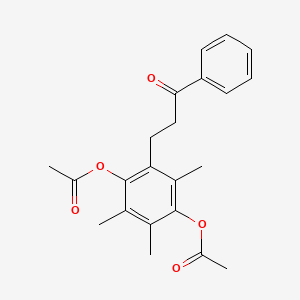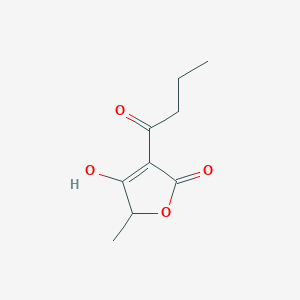![molecular formula C17H18O B14655217 Benzene, [methoxy(1-phenylcyclopropyl)methyl]- CAS No. 53429-18-8](/img/structure/B14655217.png)
Benzene, [methoxy(1-phenylcyclopropyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [methoxy(1-phenylcyclopropyl)methyl]- is an organic compound characterized by a benzene ring substituted with a methoxy group and a 1-phenylcyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene, [methoxy(1-phenylcyclopropyl)methyl]- typically involves the reaction of benzene derivatives with appropriate reagents to introduce the methoxy and 1-phenylcyclopropylmethyl groups. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with methoxy and cyclopropylmethyl reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure the selective introduction of the desired substituents on the benzene ring .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [methoxy(1-phenylcyclopropyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylcyclopropylmethyl group can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts such as aluminum chloride (AlCl₃) are employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropylmethylbenzene.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [methoxy(1-phenylcyclopropyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzene, [methoxy(1-phenylcyclopropyl)methyl]- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity towards electrophiles. The phenylcyclopropylmethyl group can undergo ring-opening reactions, leading to various downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole (methoxybenzene): Similar in having a methoxy group attached to the benzene ring.
Cyclopropylbenzene: Similar in having a cyclopropyl group attached to the benzene ring.
Phenylcyclopropane: Similar in having a phenyl group attached to a cyclopropane ring.
Uniqueness
Benzene, [methoxy(1-phenylcyclopropyl)methyl]- is unique due to the combination of a methoxy group and a 1-phenylcyclopropylmethyl group on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
53429-18-8 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
[methoxy-(1-phenylcyclopropyl)methyl]benzene |
InChI |
InChI=1S/C17H18O/c1-18-16(14-8-4-2-5-9-14)17(12-13-17)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI-Schlüssel |
VIXWPJSNPCQYIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)C2(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





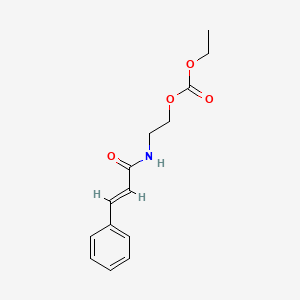
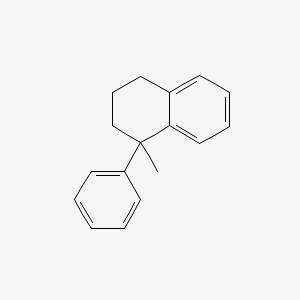
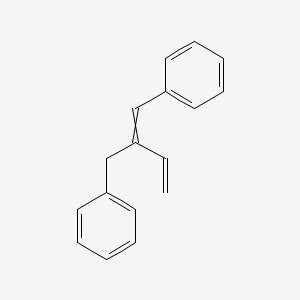
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
